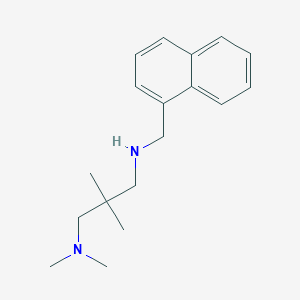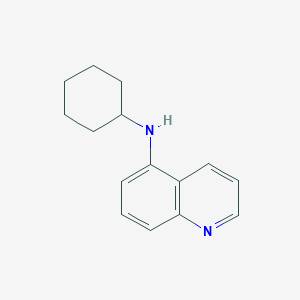
N-cyclohexylquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexylquinolin-5-amine: is an organic compound with the molecular formula C15H18N2 It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclohexylation of Quinoline: One common method involves the cyclohexylation of quinoline. This can be achieved through the reaction of quinoline with cyclohexylamine under acidic conditions.
Reductive Amination: Another method is the reductive amination of quinoline-5-carbaldehyde with cyclohexylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for N-cyclohexylquinolin-5-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-cyclohexylquinolin-5-amine can undergo oxidation reactions to form quinoline N-oxides.
Reduction: It can be reduced to form various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: N-cyclohexylquinolin-5-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
Medicine: this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.
Mécanisme D'action
The mechanism of action of N-cyclohexylquinolin-5-amine involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with critical biological processes makes it a compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, quinoline, shares the core structure but lacks the cyclohexyl group.
N-cyclohexylquinoline: Similar to N-cyclohexylquinolin-5-amine but without the amine group at the 5-position.
Quinoline-5-amine: Similar but lacks the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl group and the amine group at the 5-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, enhancing its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-cyclohexylquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-15-10-4-9-14-13(15)8-5-11-16-14/h4-5,8-12,17H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLNWXMPHCFEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7482002.png)
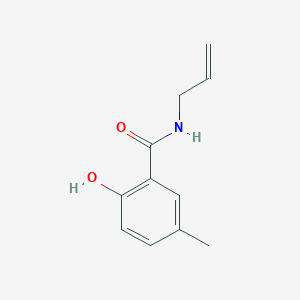
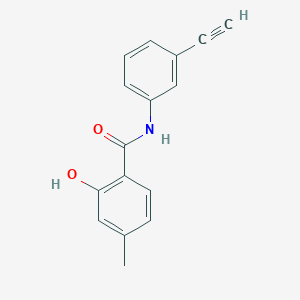
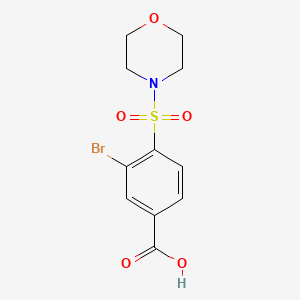
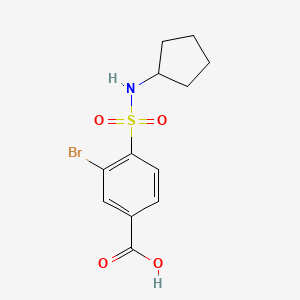
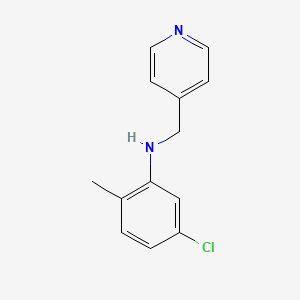
![4-[(Pyridin-3-ylamino)methyl]benzonitrile](/img/structure/B7482023.png)
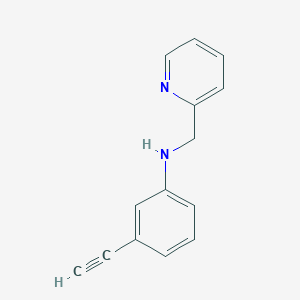
![N-[3-(cyclopentylamino)phenyl]acetamide](/img/structure/B7482045.png)
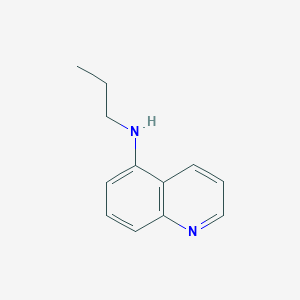
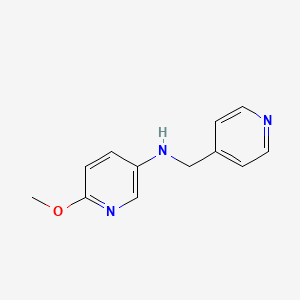
![N-[(3-bromophenyl)methyl]quinolin-8-amine](/img/structure/B7482089.png)
![2-phenyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7482092.png)
